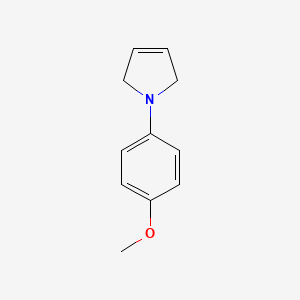
1-(4-Methoxyphenyl)-2,5-dihydro-1h-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxyphenyl)-2,5-dihydro-1h-pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds This compound is characterized by a pyrrole ring substituted with a 4-methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-2,5-dihydro-1h-pyrrole typically involves the reaction of 4-methoxybenzaldehyde with pyrrole under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of a strong acid catalyst such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of environmentally friendly solvents and catalysts is often preferred to minimize the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Methoxyphenyl)-2,5-dihydro-1h-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its fully saturated form. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation. Reagents like nitric acid, bromine, and sulfuric acid are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed:
Oxidation: Formation of pyrrole-2,5-dione derivatives.
Reduction: Formation of 1-(4-methoxyphenyl)-2,5-dihydropyrrolidine.
Substitution: Formation of 4-bromo-1-(4-methoxyphenyl)-2,5-dihydro-1h-pyrrole.
Aplicaciones Científicas De Investigación
1-(4-Methoxyphenyl)-2,5-dihydro-1h-pyrrole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Methoxyphenyl)-2,5-dihydro-1h-pyrrole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(4-Methoxyphenyl)-2,5-dihydro-1h-pyrrole can be compared with other similar compounds to highlight its uniqueness:
1-(4-Methoxyphenyl)-1,4-dihydro-5h-tetrazole-5-thione: Similar in structure but contains a tetrazole ring instead of a pyrrole ring.
1-(2-Methoxyphenyl)-2,5-dihydro-1h-pyrrole: Similar but with a methoxy group in the ortho position.
4-Methoxyamphetamine: Contains a methoxy group on the aromatic ring but is an amphetamine derivative.
The unique structural features of this compound, such as the position of the methoxy group and the presence of the pyrrole ring, contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H13NO |
|---|---|
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
1-(4-methoxyphenyl)-2,5-dihydropyrrole |
InChI |
InChI=1S/C11H13NO/c1-13-11-6-4-10(5-7-11)12-8-2-3-9-12/h2-7H,8-9H2,1H3 |
Clave InChI |
GIPJPPNDAWMVNV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N2CC=CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


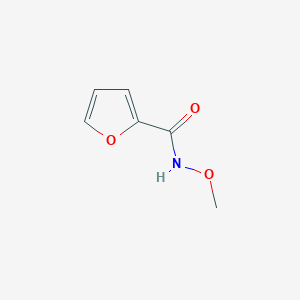
![Benzenemethanol, 3-(1H-pyrrolo[2,3-b]pyridin-4-yl)-](/img/structure/B12893969.png)
![Ethyl 6-[(5-methyl-1,2-oxazole-4-carbonyl)amino]hexanoate](/img/structure/B12893978.png)
![Benzamide, 4-(1H-pyrrolo[2,3-b]pyridin-5-yl)-](/img/structure/B12894002.png)
![3H-Pyrazolo[3,4-b]pyridin-3-one, 2,7-dihydro-4,6-dimethyl-2,7-diphenyl-](/img/structure/B12894006.png)
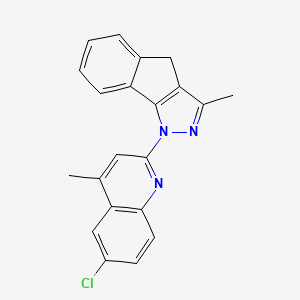
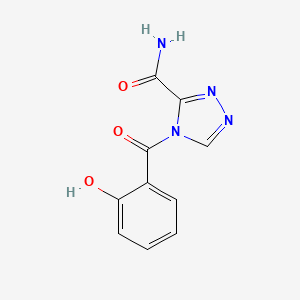
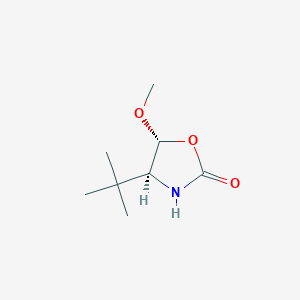
![6-(Dicyclohexylphosphino)-[1,1'-biphenyl]-2,2'-diol](/img/structure/B12894018.png)
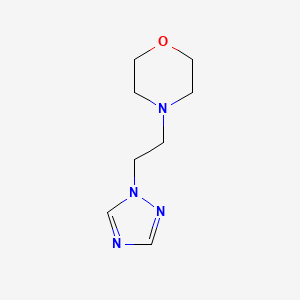
![4-(3-(2-Methylbenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide](/img/structure/B12894028.png)
![(R)-Dicyclohexyl(2'-(di-p-tolylphosphino)-6,6'-dimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12894030.png)
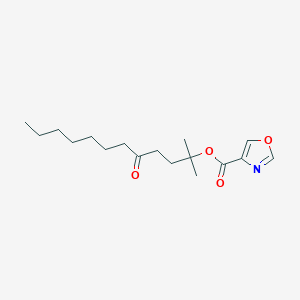
![2-(Difluoromethoxy)-6-(difluoromethyl)benzo[d]oxazole](/img/structure/B12894049.png)
